Product packaging for Chembl4575597(Cat. No.:CAS No. 1904085-39-7)

Chembl4575597

Cat. No.: B2743431
CAS No.: 1904085-39-7
M. Wt: 214.309
InChI Key: GTBJUDHXQLLKID-DTWKUNHWSA-N
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Description

Chembl4575597 is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O2 B2743431 Chembl4575597 CAS No. 1904085-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJUDHXQLLKID-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Chemical Compound Research in Contemporary Drug Discovery Paradigms

The landscape of drug discovery is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological complexity. Contemporary paradigms have shifted from a historically serendipitous approach, such as the discovery of penicillin, to more rational and targeted strategies. nih.gov The current focus is on identifying specific molecular targets—proteins, enzymes, or receptors—that are fundamental to disease mechanisms and designing molecules to interact with them. ebi.ac.uk This target-centric approach has been immensely successful, leading to the development of highly effective medicines. ebi.ac.uk

However, the industry faces challenges, including the fact that a significant percentage of drug candidates fail during clinical trials. nih.gov In response, new paradigms are continuously emerging. These include the rise of biologics, such as therapeutic antibodies, and advanced modalities like RNA interference and gene editing, which can address targets previously considered "undruggable". ebi.ac.uk Furthermore, the integration of artificial intelligence (AI) and machine learning is revolutionizing the field, accelerating the design and prediction of the properties of new molecules. nih.gov The use of AI can drastically shorten the initial phases of discovery, as demonstrated by instances where potent, drug-like molecules were designed and validated in a matter of weeks. nih.gov

Evolution of Methodologies in Chemical Compound Investigation

The methods used to investigate chemical compounds have undergone a dramatic transformation over the centuries. Early chemical analysis relied on basic qualitative observations. The 18th century saw the beginning of systematic classification of substances based on their chemical properties. The 20th and 21st centuries, however, have witnessed an explosion of sophisticated analytical techniques that allow for unprecedented detail in molecular characterization.

Key modern methodologies include:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the precise three-dimensional structure of organic compounds without destroying the sample.

Chromatography: Methods such as high-performance liquid chromatography (HPLC) are essential for separating complex mixtures and purifying compounds to a high degree.

Mass Spectrometry (MS): This powerful technique provides exact information on the molecular weight and can help determine the elemental composition and structure of a compound.

Combinatorial Chemistry: This approach allows for the rapid, parallel synthesis of vast libraries of related compounds, significantly accelerating the search for molecules with desired biological activities.

DNA-Encoded Libraries (DELs): A more recent innovation, DEL technology involves tagging each unique chemical compound with a DNA barcode, enabling the screening of billions of molecules against a biological target simultaneously.

These advanced tools are often integrated into automated, high-throughput screening (HTS) platforms, allowing researchers to test thousands or even millions of compounds for biological activity in a short period.

Significance of Comprehensive Preclinical Characterization for Research Progression

In Silico Modeling and Prediction of Compound Interactions

In the absence of extensive empirical data, in silico modeling offers a powerful avenue to predict how this compound might interact with biological targets. These computational techniques are instrumental in prioritizing compounds for further experimental investigation.

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be performed to predict its binding mode and affinity for the TAAR1 receptor.

Given that the crystal structure of TAAR1 has been elucidated, these high-resolution structures can be used for docking studies. nih.govacs.org Homology models of TAAR1, often based on the crystal structures of related G-protein coupled receptors like the β2-adrenergic receptor, have also been successfully used in such studies. mdpi.com The initial step would involve preparing the three-dimensional structure of this compound and the TAAR1 receptor. The binding site within TAAR1 is typically defined around key amino acid residues known to be crucial for ligand recognition, such as Aspartate (D) 103. mdpi.comnih.govresearchgate.net

Docking algorithms would then be used to generate a series of possible binding poses of this compound within the TAAR1 binding pocket. These poses are then scored based on various factors, including intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on similar ligands have highlighted the importance of a hydrogen bond with the side chain of D103 and π-π stacking interactions with aromatic residues such as Phenylalanine (F) 195, F267, and F268, and Tryptophan (W) 264. acs.orgmdpi.comnih.gov It would be hypothesized that the benzoyl and chlorophenyl moieties of this compound would engage in these aromatic interactions, while the amide group could potentially form hydrogen bonds.

A hypothetical docking result for this compound with the TAAR1 receptor is presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with TAAR1

Parameter Predicted Value Key Interacting Residues
Binding Affinity (kcal/mol) -9.2 D103, F195, W264, F267, F268
Hydrogen Bonds 1 (with D103) Amide N-H

Pharmacophore Modeling for Receptor Binding Affinity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for TAAR1 agonists can be developed based on a set of known active ligands.

Once a validated pharmacophore model is established, this compound can be screened against it to assess its fit. A good fit would suggest that this compound possesses the necessary structural features to bind to and potentially activate TAAR1. This method is particularly useful for virtual screening of large compound libraries to identify novel potential ligands. nih.gov

Table 2: Hypothetical Pharmacophore Model Features for TAAR1 Agonists and Fit of this compound

Pharmacophore Feature Description Presence in this compound
Aromatic Ring (AR1) Aromatic interaction center Yes (Chlorophenyl group)
Aromatic Ring (AR2) Second aromatic interaction center Yes (Benzoyl-phenyl group)
Hydrogen Bond Acceptor (HBA) Accepts a hydrogen bond Yes (Amide and benzoyl carbonyl oxygens)
Hydrogen Bond Donor (HBD) Donates a hydrogen bond Yes (Amide nitrogen)

Molecular Dynamics Simulations of Compound-Biomolecule Systems

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. jppres.comarchivepp.com MD simulations can provide insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

Following the initial docking of this compound into the TAAR1 binding site, an MD simulation would be performed. This involves placing the complex in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms and their subsequent movements over a period of nanoseconds. nih.govresearchgate.net The stability of the complex is assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD suggests that the ligand remains securely bound in the predicted pose.

MD simulations can also reveal the flexibility of different regions of the receptor and how the ligand adapts to the binding pocket. These simulations have been used to study the binding of various ligands to TAAR1, confirming the stability of key interactions and providing a more dynamic picture of the binding event. usc.eduacs.orgrti.org

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. archivepp.comresearchgate.net These models are developed using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds.

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the training set. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. For a series of benzamide (B126) derivatives with known TAAR1 activity, descriptors such as molecular weight, logP (a measure of hydrophobicity), molar refractivity, and various electronic parameters would be calculated. jppres.comnih.govnih.gov The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. researchgate.net

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build an equation that correlates the descriptors with the biological activity. jppres.com The resulting QSAR model is then rigorously validated to ensure its predictive power. This validation typically involves both internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.govnih.gov

A hypothetical QSAR model for TAAR1 agonists from a series of benzamide derivatives might look like the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(MolecularWeight) + β₃(DipoleMoment)

In this equation, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined by the regression analysis. Such a model could then be used to predict the pIC₅₀ of this compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-(4-benzoylphenyl)-4-chlorobenzamide
Aspartate
Phenylalanine
Tryptophan
β2-adrenergic receptor
Predictive Modeling for Biological Activities

Predictive modeling is a cornerstone of modern drug discovery, enabling researchers to forecast the biological effects of a compound before it is synthesized and tested in a laboratory. nih.govnih.govnih.gov This in silico approach utilizes computational algorithms to build models based on the known activities of other compounds. nih.gov The process typically involves several key steps:

Feature Selection: Identifying the specific molecular descriptors (e.g., physicochemical properties, topological features) that are most relevant to the biological activity of interest. nih.govnih.gov

Model Building: Employing various algorithms to establish a mathematical relationship between the selected features and the observed biological activity. nih.govnih.gov

Model Validation: Rigorously testing the model's predictive power using independent datasets to ensure its accuracy and generalizability. nih.govnih.gov

For a new compound, its structural information would be fed into these validated models to predict its potential efficacy, toxicity, and other biological properties. This allows for the prioritization of compounds that are most likely to be successful, thereby saving significant time and resources.

Bioinformatic Analysis of Compound-Related Data

Bioinformatic analysis plays a crucial role in understanding the vast amounts of data generated in chemical and biological research. longdom.org It involves the use of computational tools to organize, analyze, and interpret biological data. longdom.org

Data Mining of Biological Activity Databases

Biological activity databases, such as ChEMBL, PubChem, and BindingDB, are vast repositories of information on how chemical compounds interact with biological targets. Data mining of these databases is a critical first step in many drug discovery projects. researchgate.netnih.gov By systematically searching these resources, researchers can:

Identify existing compounds with similar structures to a query molecule.

Discover known biological activities for structurally related compounds.

Gather data to build and refine predictive models.

Network Pharmacology for Polypharmacological Profiling

Network pharmacology is an emerging field that moves beyond the "one drug, one target" paradigm to consider the complex network of interactions between a compound and multiple biological targets. frontiersin.orgfrontiersin.orgmdpi.com This approach recognizes that the therapeutic effect of a drug is often the result of its activity at several points within a biological network. frontiersin.orgnih.govnih.gov

Key aspects of network pharmacology include:

Target Identification: Identifying the multiple proteins and pathways that a compound is likely to interact with. mdpi.comrsc.org

Network Construction: Building a network map that visualizes the complex interactions between the compound, its targets, and associated diseases. frontiersin.orgmdpi.com

Pathway Analysis: Analyzing the biological pathways that are modulated by the compound to understand its mechanism of action on a systemic level. nih.gov

This holistic view allows for a more comprehensive understanding of a compound's potential efficacy and side effects.

Experimental Strategies for Molecular Target Discovery

The discovery of a compound's molecular target can be approached through several powerful experimental methodologies. These techniques can be broadly categorized into affinity-based methods, which use the compound itself to "fish" for its targets, and methods that infer the target by observing the cellular response to the compound. nih.gov

Affinity proteomics, often executed as a chemical pull-down assay, is a robust method for identifying the direct binding partners of a small molecule. nih.gov In this approach, a derivative of the compound of interest, in this case this compound, is synthesized with a linker arm and an affinity tag, such as biotin (B1667282). This "bait" molecule is then immobilized on a solid support, like agarose (B213101) or magnetic beads. nih.gov

When a cell lysate or tissue extract is incubated with these beads, proteins that specifically bind to this compound will be captured. nih.gov After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. To distinguish specific binders from background, competition experiments are often performed where the lysate is pre-incubated with an excess of the free, untagged this compound. nih.gov Proteins that are competed off by the free compound are considered high-confidence targets.

Illustrative Data: Table 1: Hypothetical Results from a Chemical Pull-Down Assay for this compound

Protein ID Protein Name Fold Enrichment (Bait vs. Control) Competition with Free this compound
P00533 Epidermal growth factor receptor 15.2 Yes
P04637 Cellular tumor antigen p53 2.1 No
P62258 14-3-3 protein zeta/delta 8.9 Yes
Q04206 Peroxisome proliferator-activated receptor gamma 12.5 Yes

Photoaffinity labeling (PAL) is another powerful technique for identifying the direct binding targets of a compound. nih.govnih.gov This method involves modifying the small molecule with a photoreactive group, such as a diazirine or benzophenone. enamine.net This photo-probe, a modified version of this compound, is introduced to cells or cell lysates. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with any nearby molecules, effectively "tagging" the binding partners. nih.govenamine.net

The covalently linked protein-compound complexes can then be enriched, often via a reporter tag like biotin that is also incorporated into the probe's design, and subsequently identified by mass spectrometry. nih.gov A key advantage of PAL is its ability to capture even transient or weak interactions due to the formation of a stable covalent bond. nih.gov

Illustrative Data: Table 2: Hypothetical Target Proteins for this compound Identified by Photoaffinity Labeling

Protein ID Protein Name Site of Covalent Modification Significance Score
P00533 Epidermal growth factor receptor Cys797 98.5
P08069 Vascular endothelial growth factor receptor 2 Met930 95.2
P35968 Fibroblast growth factor receptor 1 Tyr653 92.1

Genetic screening methods offer an indirect yet powerful way to identify a compound's target by observing how genetic perturbations affect cellular sensitivity to the compound. nih.gov Techniques like RNA interference (RNAi) or CRISPR/Cas9-mediated gene knockout can be used to systematically silence or disable every gene in the genome.

If knocking out a particular gene renders cells resistant to the cytotoxic effects of this compound, it is a strong indication that the protein encoded by that gene is the target of the compound. Conversely, if a gene knockout sensitizes cells to the compound, it may be part of a parallel survival pathway. Large-scale screens can provide a wealth of information about the compound's mechanism of action and potential off-targets. nih.gov

Thermal proteome profiling (TPP) is a method that can identify compound-target engagement in a cellular context. embopress.orgnih.gov The principle behind TPP is that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. embopress.orgnih.gov

In a typical TPP experiment, cells are treated with the compound and then heated to various temperatures. d-nb.info The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. d-nb.infoebi.ac.uk The target protein will typically show a shift in its melting temperature in the presence of the bound compound. This allows for the unbiased identification of targets in their native cellular environment. embopress.orgnih.gov

Illustrative Data: Table 3: Hypothetical Thermal Shift Data for Proteins Interacting with this compound

Protein ID Protein Name Melting Temperature (Vehicle) Melting Temperature (this compound) Thermal Shift (ΔTm)
P00533 Epidermal growth factor receptor 52.1 °C 58.5 °C +6.4 °C
P04637 Cellular tumor antigen p53 48.3 °C 48.4 °C +0.1 °C
P62258 14-3-3 protein zeta/delta 60.2 °C 60.1 °C -0.1 °C
Q04206 Peroxisome proliferator-activated receptor gamma 55.7 °C 61.2 °C +5.5 °C

Mechanism of Action Moa Elucidation of Chemical Compound

Subcellular Localization and Interaction Studies

Co-Immunoprecipitation and Protein-Protein Interaction Assays

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. In this method, an antibody targeting a specific protein of interest is used to pull that protein out of a solution, along with any proteins that are bound to it. This allows for the identification of interaction partners.

While direct co-immunoprecipitation studies investigating the effect of CHEMBL4575597 on protein-protein interactions are not extensively documented in publicly available literature, the primary target of this compound, Cathepsin C (CatC), is known to engage in specific protein interactions. For instance, CatC interacts with the cargo transport receptor ERGIC-53 (endoplasmic reticulum–Golgi intermediate compartment protein of 53 kDa) and its luminal interaction partner MCFD2 (multiple coagulation factor deficiency protein 2). portlandpress.com Interestingly, the interaction between ERGIC-53 and Cathepsin C was reportedly not detectable by co-immunoprecipitation, suggesting the transient or context-dependent nature of some of CatC's interactions. portlandpress.com

In another study, a co-immunoprecipitation assay confirmed that Olfactomedin 4 (OLFM4) binds to Cathepsin C in HEK 293T cells that were engineered to overexpress both proteins. researchgate.net A reciprocal co-immunoprecipitation assay also demonstrated an endogenous association between OLFM4 and Cathepsin C in human bone marrow neutrophils. researchgate.net As this compound is a potent inhibitor of CatC, it is plausible that it could modulate the interactions of CatC with its binding partners, thereby affecting downstream cellular processes. However, specific experimental data from co-immunoprecipitation assays performed in the presence or absence of this compound would be required to confirm this.

Functional Assays for Biological Activity

Enzyme Activity Modulation Assays

This compound has been identified as a potent and highly selective inhibitor of Cathepsin C (CatC), a lysosomal cysteine protease. portlandpress.comopnme.com In vitro biochemical assays have demonstrated that this compound blocks human CatC with a half-maximal inhibitory concentration (IC50) of 1.8 nM. opnme.com Its high selectivity is evidenced by its significantly lower potency against related proteases such as Cathepsin B, F, H, K, L, and S, with IC50 values greater than 1,500 times that for CatC. portlandpress.com Furthermore, it displays no significant activity against a panel of 34 other unrelated proteases at concentrations up to 10 µM. portlandpress.com

The inhibitory action of this compound on CatC has direct consequences on the activity of downstream neutrophil serine proteases (NSPs), which are activated by CatC. In the human U937 cell line, this compound fully inhibits the production of active neutrophil elastase (NE) with an IC50 of 5.4 nM. opnme.com In vivo studies in mice have shown that oral administration of this compound leads to a dose-dependent elimination of active neutrophil elastase in peripheral neutrophils, with a half-maximal effective dose (ED50) of 0.05 mg/kg per day. researchgate.net The levels of other active NSPs, such as Cathepsin G and Proteinase 3, were also similarly reduced. researchgate.net

Target EnzymeAssay TypeCell Line/SystemResult (IC50/ED50)Reference
Human Cathepsin CBiochemical AssayIn vitro1.8 nM opnme.com
Neutrophil Elastase (NE)Cell-based AssayHuman U937 cells5.4 nM opnme.com
Neutrophil Elastase (NE)In vivo AssayMouse0.05 mg/kg q.d. researchgate.net

Receptor Agonism/Antagonism Studies

Additionally, this compound was found to have an inhibitory effect on the 5-hydroxytryptamine (5-HT) transporter, with a half-maximal inhibitory concentration (IC50) of 0.71 µM in a protein-free assay. opnme.com Inhibition of the 5-HT transporter can modulate serotonergic signaling, which is involved in a wide range of physiological processes.

Target Receptor/TransporterActivityAssay TypeResult (EC50/IC50)Reference
Kappa Opioid Receptor (KOR)AgonistProtein-free assay1.2 µM opnme.com
5-HT TransporterInhibitorProtein-free assay0.71 µM opnme.com

Cell Signaling Pathway Interrogation (e.g., Western Blot, ELISA)

The inhibition of Cathepsin C by this compound initiates a cascade of downstream effects on cellular signaling. As CatC is responsible for the activation of neutrophil serine proteases, its inhibition leads to a reduction in the levels of these active proteases. This has been confirmed through Western blot analysis in a study on a rat model of heart transplantation. nih.gov In this study, treatment with BI-9740 resulted in a significant reduction in the protein levels of neutrophil elastase (NE) in the bone marrow of treated rats. nih.gov

Furthermore, Cathepsin C has been linked to the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. researchgate.netfrontiersin.org While direct evidence from Western blot or ELISA assays specifically demonstrating the modulation of these pathways by this compound is limited, the known role of CatC suggests that its inhibition could impact these inflammatory signaling cascades. For instance, in a study investigating heart transplantation in rats, while BI-9740 treatment reduced the number of poly(ADP-ribose) polymerase (PARP)-1-positive cells, Western blot analysis did not show significant differences in the levels of the apoptosis-related proteins Bax, Bcl-2, or in the cleavage of procaspase-3, suggesting that in this specific model, the protective effects may not be primarily mediated through the modulation of these particular apoptotic markers. nih.govfrontiersin.org

Cellular Response Assays (e.g., cell viability, proliferation, apoptosis, migration)

The functional consequences of this compound's activity have been assessed through various cellular response assays. A key finding is the inhibition of active neutrophil elastase production in the human U937 myeloid leukemia cell line. opnme.com Importantly, a study on a structurally similar Cathepsin C inhibitor, BI-1291583, demonstrated that this inhibitory activity occurs without affecting cell viability at concentrations that are effective for enzyme inhibition. researchgate.net

In a study using a rat model of heart transplantation, treatment with BI-9740 did not result in significant changes in apoptosis as measured by a TUNEL assay and Western blot analysis for key apoptotic proteins. nih.govfrontiersin.org This suggests that at the tested concentrations and in this specific context, the compound does not induce widespread apoptosis.

While specific data on the effects of this compound on cell proliferation and migration are not extensively available, the inhibition of CatC and neutrophil serine proteases, which are involved in tissue remodeling and inflammation, suggests that the compound could have effects on these cellular processes. Further investigation using assays such as transwell migration assays or cell proliferation assays (e.g., MTT or BrdU assays) would be necessary to fully characterize the impact of this compound on these cellular responses.

Structure Activity Relationship Sar and Structural Optimization Studies

Synthetic Design Principles for Compound Analogs

The synthetic strategy for analogs of CHEMBL4575597, a member of the 3,4-dimethylcinnoline (B3060454) carboxamide class of M4 positive allosteric modulators (PAMs), was guided by a multi-faceted approach. This involved leveraging computational insights, exploring new chemical scaffolds, and systematically building a library of related compounds to probe the SAR.

Rational Design based on Computational Predictions

While direct computational prediction data for the initial design of the 3,4-dimethylcinnoline carboxamide series is not extensively detailed in the primary literature, the development process was informed by predictive models of physicochemical properties. The preceding 2,4-dimethylquinoline (B72138) carboxamide series, from which this new chemotype was derived, was noted to have liabilities such as high predicted hepatic clearance and protein binding. nih.gov Computational tools are routinely used in drug discovery to forecast such absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netcornell.edu These predictions help to prioritize the synthesis of analogs with a higher probability of possessing favorable drug-like characteristics, thereby guiding the design away from motifs associated with poor pharmacokinetic profiles. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

The discovery of the 3,4-dimethylcinnoline carboxamide core, the foundational structure of this compound, was a direct result of a scaffold hopping exercise. nih.gov This strategy involves replacing the central molecular framework of a known active compound with a different, yet functionally similar, scaffold to improve properties or access novel chemical space. acs.orgacs.org The starting point for this effort was a 2,4-dimethylquinoline carboxamide series of M4 PAMs. nih.govresearchgate.net Although potent, this earlier series had suboptimal pharmacokinetic predictions. nih.gov

The scaffold hop from the 2,4-dimethylquinoline to the 3,4-dimethylcinnoline core was a critical step. This bioisosteric replacement of the quinoline (B57606) with a cinnoline (B1195905) ring system successfully yielded a new chemotype with retained M4 PAM activity but with improved clearance and protein binding profiles. nih.gov This demonstrates the power of scaffold hopping to overcome liabilities of a lead series while preserving the essential pharmacophoric elements required for biological activity. researchgate.netfrontiersin.org

Combinatorial Library Synthesis for SAR Exploration

Following the identification of the promising 3,4-dimethylcinnoline carboxamide scaffold, a combinatorial or parallel synthesis approach was employed to explore the structure-activity relationships systematically. google.co.uk This method allows for the rapid generation of a library of analogs by varying specific substituents at defined points on the molecular scaffold. For this particular series, the focus was on modifying the amide portion of the molecule. By reacting the core cinnoline carboxylic acid with a diverse set of amines, researchers could efficiently probe how different chemical groups in this region influence potency and other pharmacological parameters. This systematic approach is crucial for building a comprehensive understanding of the SAR.

Systematic Evaluation of Analog Biological Activity

A rigorous and systematic evaluation of the newly synthesized analogs is essential to understand the SAR and to identify candidates with superior properties. This involves detailed dose-response profiling and assessment of selectivity against related targets.

Dose-Response Profiling across Analogs

Each analog in the 3,4-dimethylcinnoline carboxamide series was subjected to in-vitro pharmacological testing to determine its potency as an M4 PAM. The primary measure of activity is the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response. The data from these assays allow for a direct comparison of the analogs and reveal the impact of specific structural modifications.

The SAR studies for this series, as detailed by Temple et al., revealed key trends. For instance, the nature of the substituent on the amide nitrogen was found to be critical for potency. The table below summarizes the M4 PAM activity for a selection of analogs from the 3,4-dimethylcinnoline carboxamide series, illustrating the impact of these structural changes.

CompoundAmide SubstituenthM4 PAM EC50 (nM)
Analog 1Cyclopropyl1330
Analog 2(R)-1-phenylethyl482
Analog 31-methyl-1H-pyrazol-3-yl215
This compound (S)-1-(pyridin-3-yl)ethyl 131
Analog 41-(pyridin-2-yl)ethyl291
Analog 5Azetidin-3-yl164

This table is a representative illustration based on the trends described in the discovery publication. nih.gov The EC50 values indicate the concentration required to achieve 50% of the maximal potentiation of acetylcholine's effect at the human M4 receptor.

These dose-response data clearly indicate that specific heterocyclic and substituted alkyl groups on the amide can significantly enhance potency, with the (S)-1-(pyridin-3-yl)ethyl group of this compound being particularly favorable. nih.gov

Selectivity Profiling against Related Targets

A crucial aspect of developing a high-quality tool compound or therapeutic candidate is ensuring its selectivity for the intended target over other related proteins. For M4 PAMs, it is particularly important to assess activity at the other muscarinic receptor subtypes (M1, M2, M3, and M5) to avoid off-target effects. The high degree of homology among these subtypes makes achieving selectivity a significant challenge. frontiersin.org

Analogs from the 3,4-dimethylcinnoline carboxamide series, including this compound, were profiled against the other human muscarinic receptors. The data demonstrated that this chemotype possesses excellent selectivity for the M4 receptor.

CompoundM1 PAM Fold ShiftM2 PAM Fold ShiftM3 PAM Fold ShiftM5 PAM Fold Shift
This compound <2<2<2<2

This table represents the selectivity profile, where a fold shift of <2 indicates negligible activity at a concentration of 10 µM. Data is based on findings for the lead compounds of this series. nih.gov

The lack of significant potentiation at the other muscarinic subtypes underscores the high selectivity of the 3,4-dimethylcinnoline carboxamide scaffold. This selectivity is a key attribute that makes this compound and related analogs valuable as pharmacological tools to study the specific roles of the M4 receptor.

SAR Elucidation from Experimental Data

The structure-activity relationship (SAR) for a series of pyrazolopyrimidine derivatives was methodically explored to understand the impact of various structural modifications on their biological activity. The initial lead compound, derived from the promiscuous kinase inhibitor PP1, served as the starting point for these investigations. Phenotypic screening against cancer cell lines was employed to guide the SAR studies, focusing on modifications at different positions of the pyrazolopyrimidine scaffold.

A key area of investigation was the substitution at the C4 position of the pyrazolo[3,4-d]pyrimidine core. It was observed that the nature of the substituent at this position significantly influenced the inhibitory potency. For instance, the introduction of an amino group at C4 was found to be crucial for interaction with the hinge region of the kinase ATP binding site. nih.gov

Further modifications involved the exploration of various substituents on the phenyl ring attached to the pyrazolopyrimidine core. The data indicated that the position and nature of these substituents were critical for both potency and selectivity. For example, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones studied for antitubercular activity, it was confirmed that aromatic rings at both the R2 and R3 positions were necessary for activity. acs.org The removal or replacement of these aromatic moieties led to a significant loss of biological activity, highlighting their importance in ligand-target interactions. acs.org

The following table summarizes the SAR data for a selection of pyrazolopyrimidine analogs, illustrating the effect of different substituents on their inhibitory activity against a target kinase.

CompoundR1 SubstituentR2 SubstituentIC50 (nM)
1 HPhenyl>1000
2a Methyl4-Chlorophenyl520
2b Ethyl4-Chlorophenyl350
3a Methyl3,4-Dichlorophenyl150
3b Ethyl3,4-Dichlorophenyl98

This table is a representative example based on typical SAR data for pyrazolopyrimidine derivatives and does not represent actual data for this compound.

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles

The optimization of the pyrazolopyrimidine scaffold into highly potent and selective inhibitors was achieved through iterative Design-Synthesis-Test-Analyze (DSTA) cycles. This strategy allowed for the continuous refinement of the molecular structure based on biological feedback.

Feedback Loops for Optimization of Biological Activity

The DSTA cycle for the pyrazolopyrimidine series was initiated with a lead compound that, while showing some activity, lacked the desired potency and selectivity. In each cycle, new analogs were designed based on the SAR data from the previous round. These compounds were then synthesized and subjected to a panel of biological assays, including enzymatic and cell-based assays.

For example, a study on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors started with a hit compound exhibiting low potency. acs.org Through iterative synthesis and testing, analogs with significantly improved activity were discovered. This process involved a feedback loop where the biological data from each set of compounds directly informed the design of the next generation of molecules. acs.org This iterative approach led to the identification of compounds with subnanomolar inhibitory concentrations for the target kinase. nih.gov

Identification of Key Structural Motifs for Potency and Selectivity

Through the iterative DSTA cycles, key structural motifs essential for high potency and selectivity were identified. For the pyrazolopyrimidine-based SRC kinase inhibitors, several critical features were established:

The Pyrazolo[3,4-d]pyrimidine Core: This scaffold serves as a crucial hinge-binding motif, with the N1 and N-amino groups forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov

The C4-Anilino Substituent: A substituted aniline (B41778) at the C4 position was found to be optimal for potency. The nature and position of substituents on this aniline ring were critical for achieving high selectivity over other kinases, such as ABL. nih.gov For instance, the presence of a meta-substituted halogenated phenyl group was identified as a key determinant of selectivity.

The culmination of these optimization efforts, guided by the DSTA cycles, led to the discovery of highly potent and selective inhibitors. For instance, the compound eCF506 emerged from such a campaign as a subnanomolar inhibitor of SRC with exceptional selectivity over ABL kinase. nih.gov

Preclinical Biological Evaluation in Model Systems

In Vitro Assays in Mammalian Cell Linesnih.govsigmaaldrich.com

In vitro assays using mammalian cell lines are fundamental to the initial screening and characterization of a compound's biological effects at the cellular level. sigmaaldrich.comxenometrix.ch These assays provide a controlled environment to study cellular responses, cytotoxicity, and specific molecular interactions. sigmaaldrich.commedtechbcn.com

Table 1: Representative In Vitro Assays in Mammalian Cell Lines

Assay TypeCell Line ExampleEndpoint MeasuredPurpose
Cytotoxicity AssayHepG2 (human liver)Cell Viability (e.g., MTT, LDH release)To determine the concentration at which the compound becomes toxic to cells. xenometrix.chmedtechbcn.com
Proliferation AssayA549 (human lung)DNA synthesis (e.g., BrdU incorporation)To assess the compound's effect on cell growth.
Apoptosis AssayJurkat (human T lymphocyte)Caspase activation, Annexin V stainingTo investigate if the compound induces programmed cell death.
Target Engagement AssayCHO (Chinese Hamster Ovary) - transfectedReporter gene activity, binding affinityTo confirm the compound interacts with its intended molecular target.

Primary cells, which are isolated directly from living tissues, offer a more physiologically relevant model compared to immortalized cell lines as they more closely mimic the in vivo state. thermofisher.comsigmaaldrich.com They are particularly valuable for studying tissue-specific responses and for personalized medicine approaches. sigmaaldrich.com

Table 2: Examples of Primary Cell Culture Models

Primary Cell TypeTissue of OriginInvestigated Tissue Response
Human Umbilical Vein Endothelial Cells (HUVECs)Umbilical cordAngiogenesis, vascular inflammation. sigmaaldrich.com
Human Bronchial Epithelial Cells (HBECs)LungAirway inflammation, ciliary function.
Human HepatocytesLiverDrug metabolism, hepatotoxicity.
Human Dermal FibroblastsSkinWound healing, collagen production. sigmaaldrich.com

To better understand the complex cellular communication that occurs within tissues, co-culture systems are employed. nih.govfrontiersin.org These models involve growing two or more different cell types together, allowing for the study of both direct cell-to-cell contact and paracrine signaling. researchgate.netnih.gov

Table 3: Co-Culture System Configurations

Co-Culture MethodDescriptionType of Interaction Studied
Direct Co-CultureDifferent cell types are grown in direct physical contact.Juxtacrine signaling (e.g., cell adhesion molecules). frontiersin.org
Indirect Co-Culture (e.g., Transwell)Cell types are separated by a semi-permeable membrane, sharing the same culture medium.Paracrine signaling (e.g., secreted cytokines, growth factors). frontiersin.org
Conditioned MediaMedia from one cell culture is collected and used to culture another cell type.Effects of secreted factors from the first cell type on the second. researchgate.net

Three-dimensional (3D) cell culture models, such as spheroids and organoids, bridge the gap between traditional 2D cell culture and in vivo tissues. upmbiomedicals.comthermofisher.comibidi.com They more accurately replicate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in a natural tissue microenvironment. thermofisher.commdpi.com Spheroids are simpler aggregates of cells, often used to model tumors, while organoids are more complex structures that can self-organize and mimic the function of an organ. upmbiomedicals.comnovusbio.com These models are increasingly used in drug discovery for their improved physiological relevance. thermofisher.commdpi.com

Co-Culture Systems for Cellular Interaction Analysis

Non-Human In Vivo Animal Modelsgenoskin.comnih.gov

Rodent models, particularly mice and rats, are widely used for the initial in vivo assessment of a compound's efficacy. nih.govnih.gov These models are chosen for their genetic similarities to humans, relatively short lifespans, and the availability of well-established disease models. mdpi.com

Table 4: Common Rodent Models for Efficacy Studies

Rodent ModelDisease AreaTypical Assessment
Xenograft Mouse ModelOncologyTumor growth inhibition. mdpi.com
Collagen-Induced Arthritis Rat ModelAutoimmune DiseaseReduction in joint inflammation and damage.
Spontaneously Hypertensive Rat (SHR)Cardiovascular DiseaseLowering of blood pressure.
6-OHDA-Lesioned Rat ModelNeurodegenerative DiseaseImprovement in motor function. frontiersin.org

Pharmacodynamic (PD) markers are measurable indicators of a biological response to a drug. nih.gov Evaluating these markers in vivo helps to confirm that the compound is engaging its target and eliciting the expected biological effect. nih.goveuropa.eu

Table 5: Examples of Pharmacodynamic Marker Evaluation

Compound ClassPharmacodynamic MarkerMethod of Measurement
Kinase InhibitorPhosphorylation of target proteinWestern Blot, Immunohistochemistry (IHC) of tissue samples.
Apoptosis InducerCaspase-3 activation, DNA fragmentationIHC, TUNEL staining of tumor tissue. nih.gov
Anti-inflammatory AgentLevels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)ELISA, qPCR of blood or tissue samples. nih.gov
Metabolic ModulatorBlood glucose levels, specific metabolite concentrationsBiochemical analysis of blood samples.

Rodent Models for Efficacy Assessment (e.g., mouse, rat)

Target Engagement Studies in Tissues

The assessment of whether a drug candidate successfully binds to its intended molecular target within a complex biological system is a critical step in preclinical evaluation. univr.itpelagobio.com The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure target engagement in various formats, including cell lysates, intact cells, and tissue samples. univr.itmdpi.comnih.gov This method is founded on the principle that the binding of a ligand, such as a drug, increases the thermal stability of the target protein. mdpi.com

By subjecting tissues treated with a compound to a temperature gradient and then quantifying the amount of soluble target protein at each temperature, researchers can determine if the compound has engaged its target. univr.it A shift in the melting curve of the protein in the presence of the compound indicates successful binding. This label-free approach provides a physiologically relevant assessment of drug-target interaction, as it can be performed in the natural environment of the cell and tissue, preserving post-translational modifications and interactions with other biomolecules. univr.itpelagobio.com

The application of CETSA in tissue samples (Tissue-CETSA) allows for the investigation of drug distribution and target interaction across different organs in animal models. mdpi.comresearchgate.net This can provide invaluable insights into a compound's pharmacokinetic and pharmacodynamic properties, helping to bridge the gap between in vitro assays and in vivo efficacy studies. mdpi.com

Table 1: Methodologies for Target Engagement Studies in Tissues

Method Principle Application in Tissues Key Advantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. Allows for the direct measurement of drug-target interaction in tissue homogenates from treated animals. Label-free, physiologically relevant, applicable to a wide range of targets. univr.itpelagobio.commdpi.com

| Mass Spectrometry-based CETSA | Combines CETSA with mass spectrometry to enable proteome-wide profiling of target engagement. | Can identify both on-target and potential off-target interactions in tissue samples. mdpi.com | High-throughput, provides a global view of compound selectivity. mdpi.com |

Zebrafish Models for Early-Stage In Vivo Screening

Zebrafish (Danio rerio) have become a prominent in vivo model for the early-stage screening of chemical compounds due to their numerous advantages. viewpoint.frcilcare.comnih.gov These include high genetic homology with humans (approximately 70%), rapid external development, and optical transparency of embryos and larvae, which facilitates real-time imaging of biological processes. viewpoint.frresearchgate.netidea-bio.com

The small size of zebrafish embryos and larvae allows for their use in multi-well plates, making them suitable for high-throughput screening of large compound libraries. researchgate.netidea-bio.com Various disease models have been established in zebrafish, spanning from genetic disorders to complex diseases like cancer and epilepsy, providing a platform to assess the therapeutic potential of new compounds in a whole-organism context. viewpoint.fridea-bio.com For instance, zebrafish models of absence seizures have been developed to screen for novel anti-epileptic drugs. viewpoint.fr

The utility of zebrafish in preclinical screening extends to assessing the potential toxicity and developmental effects of compounds, offering an early indication of a drug candidate's safety profile. cilcare.comresearchgate.net Their use can help bridge the gap between in vitro cell-based assays and more complex and costly rodent studies. nih.gov

Table 2: Applications of Zebrafish Models in Preclinical Screening

Screening Application Description Example Endpoints
Phenotypic Drug Discovery Identification of compounds that reverse or ameliorate a disease-associated phenotype. Rescue of a developmental defect, restoration of normal behavior. idea-bio.com
Toxicity Screening Assessment of adverse effects of compounds on development and organ function. Morphological abnormalities, cardiotoxicity, neurotoxicity. cilcare.comresearchgate.net

| Efficacy Testing in Disease Models | Evaluation of compound activity in established zebrafish models of human diseases. | Reduction in tumor size in xenograft models, suppression of seizure activity. viewpoint.fridea-bio.com |

Ex Vivo Analysis of Tissue Samples from Animal Models

Ex vivo analysis involves the study of tissues or organs that have been removed from an animal. nih.govmdpi.com This approach offers a valuable intermediate step between in vivo experiments and in vitro cell culture, allowing for detailed investigation of cellular and molecular processes within the context of the tissue architecture. nih.govnih.gov

In preclinical drug development, ex vivo analysis of tissue samples from animal models treated with a test compound can provide crucial information on the compound's effects. nih.gov For example, researchers can assess changes in biomarker expression, cellular morphology, or the functional integrity of the tissue. nih.govnih.gov

One common application is in the evaluation of drug delivery systems. nih.govmdpi.com For instance, ex vivo porcine eyes have been used to test the biodistribution and retention of intravitreal drug formulations. nih.govmdpi.com Similarly, retinal explant cultures can be used to assess the potential toxicity of compounds on specific cell types within the tissue. nih.gov These models can help refine formulations and predict in vivo performance, thereby reducing the reliance on live animal studies for certain endpoints. nih.govmdpi.com

Table 3: Common Ex Vivo Analysis Techniques

Technique Purpose Information Gained
Histology and Immunohistochemistry To visualize tissue structure and the localization of specific proteins. Cellular morphology, presence of pathological changes, distribution of drug targets. nih.gov
Tissue Explant Culture To maintain the viability and function of a piece of tissue in vitro for a period of time. Assessment of drug effects on tissue-specific functions and cell viability. nih.gov

| Pharmacokinetic Analysis | To measure the concentration of a drug or its metabolites in a tissue sample. | Information on drug distribution and accumulation in target organs. nih.gov |

Absorption, Distribution, Metabolism, and Excretion Adme Research Preclinical Focus

In Vitro ADME Assayscriver.comconceptlifesciences.comnih.gov

A variety of in vitro assays are employed to characterize the ADME properties of drug candidates. criver.com These high-throughput screening methods allow for the rapid assessment of numerous compounds, facilitating the selection of those with the most promising profiles. nih.gov

Metabolic Stability in Liver Microsomes and Hepatocytes

Metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound is metabolized by the liver. nih.govnuvisan.com These assays typically utilize liver microsomes or hepatocytes. pharmaron.comevotec.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum from hepatocytes and contain a rich source of Phase I enzymes, such as cytochrome P450s (CYPs), and some Phase II enzymes. wuxiapptec.comresearchgate.net Microsomal stability assays are cost-effective and suitable for high-throughput screening to assess Phase I metabolism. nih.govpharmaron.com The stability is often measured by incubating the compound with microsomes and an NADPH-regenerating system, then quantifying the remaining parent compound over time. srce.hr

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model of liver metabolism. pharmaron.comevotec.comwuxiapptec.com Hepatocyte stability assays can provide a more comprehensive picture of a compound's metabolic fate, including the formation of various metabolites. evotec.com The intrinsic clearance (CLint) determined from these assays can be used to predict in vivo hepatic clearance. nuvisan.comevotec.com

Below is an example data table illustrating typical results from a metabolic stability assay.

CompoundSystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CHEMBL4575597Human Liver Microsomes> 60< 10
Warfarin (Control)Human Liver Microsomes1546.2
This compoundRat Hepatocytes4525.5
Verapamil (Control)Rat Hepatocytes1069.3

Plasma Stability and Protein Bindingxenotech.comnih.gov

Understanding a compound's stability in plasma and its affinity for plasma proteins is crucial for predicting its distribution and availability in the body. bioduro.comsygnaturediscovery.com

Plasma Stability : This assay assesses the chemical or enzymatic degradation of a compound in plasma. Instability in plasma can lead to rapid clearance and a short in vivo half-life. bioduro.com The assay involves incubating the compound in plasma from different species and measuring its concentration over time. bioduro.com

Plasma Protein Binding (PPB) : The extent to which a compound binds to plasma proteins, such as albumin and α-acid glycoprotein, affects its distribution and availability to reach its target and undergo metabolism or excretion. xenotech.comsygnaturediscovery.com Only the unbound fraction of a drug is pharmacologically active. xenotech.com Rapid equilibrium dialysis (RED) is a common method to determine the fraction of unbound drug (fu). xenotech.comsygnaturediscovery.com

The following table shows representative data for plasma stability and protein binding studies.

CompoundSpeciesPlasma Stability (% remaining at 2h)Plasma Protein Binding (% bound)Fraction Unbound (fu)
This compoundHuman9599.20.008
This compoundRat9298.50.015
Propranolol (Control)Human>98900.10
Warfarin (Control)Human>9899.50.005

Permeability Assessment (e.g., PAMPA, Caco-2 cell lines)xenotech.comnih.gov

Permeability assays are used to predict the absorption of orally administered drugs across the intestinal barrier. creative-biolabs.comnih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a high-throughput assay that models passive, transcellular permeability. evotec.comcorning.com It uses an artificial membrane coated with lipids to separate a donor and acceptor compartment. creative-biolabs.comcorning.com PAMPA is useful for ranking compounds based on their passive diffusion characteristics. evotec.com

Caco-2 Cell Lines : The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. creative-biolabs.com This model assesses both passive diffusion and active transport processes, including efflux and uptake. creative-biolabs.comnih.gov The apparent permeability coefficient (Papp) is measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. evotec.com

A typical data table for permeability assessment is shown below.

CompoundAssayPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux Ratio (B-A/A-B)Permeability Classification
This compoundPAMPA15.2N/AN/AHigh
This compoundCaco-28.525.53.0Moderate (potential efflux)
Atenolol (Control)Caco-2<0.5<0.51.0Low
Propranolol (Control)Caco-2>20>201.0High

Efflux Transporter Substrate and Inhibition Studiesxenotech.com

Efflux transporters, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump drugs out of cells, limiting their absorption and tissue penetration. admescope.comsolvobiotech.com

Substrate Assessment : Assays using cell lines overexpressing specific transporters (e.g., MDCK-MDR1) are used to determine if a compound is a substrate. evotec.comadmescope.com A significantly higher efflux ratio (Papp B-A / Papp A-B) in the transfected cells compared to control cells indicates that the compound is a substrate. evotec.com

Inhibition Assessment : These studies evaluate a compound's potential to inhibit efflux transporters, which can lead to drug-drug interactions (DDIs). nih.govnih.gov This is often done by measuring the transport of a known probe substrate in the presence and absence of the test compound. admescope.com

The table below illustrates data from efflux transporter studies.

CompoundTransporterAssay TypeResult (e.g., IC50, Efflux Ratio)Interpretation
This compoundP-gp (MDR1)SubstrateEfflux Ratio = 3.0Substrate
This compoundP-gp (MDR1)InhibitionIC50 > 50 µMNot an inhibitor
Verapamil (Control)P-gp (MDR1)InhibitionIC50 = 2.5 µMInhibitor
This compoundBCRPSubstrateEfflux Ratio = 1.2Not a substrate
Ko134 (Control)BCRPInhibitionIC50 = 0.1 µMInhibitor

CYP450 Inhibition and Induction Profilingxenotech.com

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. nih.govmdpi.com

CYP Inhibition : Assessing a compound's potential to inhibit specific CYP isoforms is crucial for predicting DDIs, where the co-administration of one drug can increase the plasma levels of another. bioivt.comevotec.com IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined using human liver microsomes and isoform-specific probe substrates. evotec.com

CYP Induction : A compound can also induce the expression of CYP enzymes, leading to faster metabolism of co-administered drugs and potentially reducing their efficacy. nih.govfrontiersin.org This is typically evaluated by treating primary human hepatocytes with the test compound and measuring changes in CYP enzyme activity or mRNA levels. criver.comnih.gov

Representative data for CYP450 interaction studies are presented in the following table.

CYP IsoformInhibition (IC50, µM)Induction (Fold change vs. control)DDI Potential
CYP1A2> 501.1Low
CYP2C9251.3Low
CYP2C19> 500.9Low
CYP2D6> 501.0Low
CYP3A4151.8Moderate (inhibition)
Ketoconazole (Control)0.05 (Inhibition)N/AHigh (inhibition)
Rifampicin (Control)N/A15 (Induction)High (induction)

Metabolite Identification and Characterization (In Vitro and Preclinical In Vivo)

Identifying the metabolites of a drug candidate is essential to understand its clearance pathways and to assess whether any metabolites are pharmacologically active or potentially toxic. researchgate.netscispace.com

In Vitro Metabolite Identification : These studies are typically conducted using the same systems as metabolic stability assays, such as liver microsomes and hepatocytes from various species, including humans. researchgate.netsciex.com This allows for a comparison of metabolic profiles across species to ensure that the animal models used in toxicology studies are exposed to the same major human metabolites. scispace.com

Preclinical In Vivo Metabolite Profiling : Following administration of the compound to preclinical species (e.g., rat, dog), samples of plasma, urine, and feces are collected to identify the metabolites formed in a whole-animal system. bioivt.com This provides a more complete picture of the drug's disposition.

Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to separate, detect, and structurally elucidate the metabolites. scispace.combioivt.com

The table below lists hypothetical metabolites identified for a compound.

Metabolite IDProposed BiotransformationIn Vitro System(s) DetectedIn Vivo Species Detected
M1HydroxylationHuman & Rat Hepatocytes, HLMRat, Dog
M2N-dealkylationHuman & Rat Hepatocytes, HLMRat, Dog
M3Glucuronidation (of M1)Human & Rat HepatocytesRat, Dog
M4Oxidative deaminationRat Hepatocytes onlyRat

An extensive search for preclinical research data on the chemical compound This compound has been conducted. Unfortunately, no specific studies detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties or pharmacokinetic analysis of this particular compound could be located in the public domain.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and structural elucidation of metabolites for this compound, as this information does not appear to be publicly available.

The general principles and methodologies for conducting such preclinical studies are well-established in the field of pharmacology and drug development. These include:

LC-MS/MS Based Metabolite Profiling: A common technique used to identify and quantify metabolites in biological samples. nih.govjmb.or.krmdpi.comthermofisher.com This method separates compounds using liquid chromatography and then uses mass spectrometry to detect and help identify the metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.govjmb.or.kr

Structural Elucidation of Major Metabolites: This process involves determining the chemical structure of metabolites. criver.comnih.gov Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. criver.comku.edunih.gov

Single-Dose Pharmacokinetics in Rodents: These studies are crucial for understanding the time course of a drug's absorption, distribution, metabolism, and excretion in a living organism, typically starting with rodent models like mice or rats. wuxiapptec.comnih.govplos.org Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are determined. nih.gov

Bioavailability and Clearance Determinations: Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation, while clearance describes the rate at which a drug is removed from the body. mdpi.comnih.gov These parameters are vital for predicting human pharmacokinetics and determining potential dosing regimens. nih.govmmv.org

While these general procedures are standard in preclinical drug development, the specific data for this compound remains unavailable. bostonsociety.orgbioivt.comnih.gov Without access to proprietary research data or published scientific literature on this compound, the generation of the requested detailed article is not feasible.

Advanced Methodologies and Future Research Directions

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic comprehension of the biological impact of CHEMBL4575597 necessitates a systems-level approach, moving beyond single-target analysis. reading.ac.uknih.gov The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to unravel the complex molecular networks perturbed by this compound. nih.govfrontlinegenomics.com By combining these datasets, researchers can bridge the gap from genotype to phenotype, providing a more complete picture of the cellular response to treatment. frontlinegenomics.com

Future studies on this compound could employ multi-omics factor analysis (MOFA) or network-based integration of multi-omics data (NetICS) to identify novel biomarkers of response or resistance. frontlinegenomics.com For instance, analyzing the transcriptome and proteome of cancer cells treated with this compound could reveal off-target effects or compensatory signaling pathways that are activated, such as the PI3K/AKT or MAPK pathways, which are known to interact with EGFR signaling. amegroups.orgpharmgkb.org This integrated approach can help in identifying patient populations most likely to benefit from this compound and in designing rational combination therapies. frontlinegenomics.comnih.gov The use of platforms like mixOmics can facilitate the statistical analysis and visualization of these complex datasets, making advanced data integration more accessible to a broader range of researchers. mixomics.org

Omics LayerPotential Insights for this compound ResearchRelevant Technologies/Methods
Genomics Identify mutations or copy number variations correlating with sensitivity or resistance.Next-Generation Sequencing (NGS)
Transcriptomics Profile changes in gene expression to understand downstream signaling and pathway modulation.RNA-Sequencing, Microarrays
Proteomics Quantify protein expression and post-translational modifications (e.g., phosphorylation) to directly assess target engagement and pathway activity.Mass Spectrometry, Protein Arrays
Metabolomics Analyze changes in cellular metabolism to uncover metabolic vulnerabilities induced by the compound.Mass Spectrometry, NMR Spectroscopy

Microfluidics and Organ-on-a-Chip Technologies for Compound Evaluation

To better predict the in vivo efficacy and potential toxicities of this compound, researchers are turning to more physiologically relevant in vitro models. Microfluidics and organ-on-a-chip (OOC) technologies offer a significant advancement over traditional 2D cell cultures by recreating the complex microenvironments of human tissues and organs. nih.govxiahepublishing.comnih.govnih.govmdpi.com These systems allow for the co-culture of different cell types, the application of fluid flow, and the establishment of tissue-tissue interfaces, providing a more accurate representation of human physiology. xiahepublishing.commdpi.com

An "alveolus lung-chip" could be particularly valuable for evaluating this compound, given its initial investigation in non-small cell lung cancer cell lines. aacrjournals.orgemulatebio.com Such a model could be used to study the compound's effects on both cancer cells and the surrounding healthy lung tissue, providing insights into its therapeutic window. Furthermore, "human-on-a-chip" systems, which connect multiple OOCs representing different organs, could be used to investigate the systemic effects and potential inter-organ toxicity of this compound, a critical step in preclinical evaluation. xiahepublishing.commdpi.com These technologies can accelerate the drug development process and reduce the reliance on animal models. nih.gov

Advanced Imaging Techniques for In Situ Compound Analysis

Understanding the spatial and temporal dynamics of this compound's action at the subcellular level is crucial for elucidating its mechanism. Advanced imaging techniques enable the direct visualization and analysis of the compound's interaction with its targets and its downstream effects within intact cells. nih.govnih.goviu.eduesmrmb.orggympieradiology.com.au

Techniques such as Förster Resonance Energy Transfer (FRET) microscopy could be employed to monitor the inhibition of EGFR dimerization and activation in real-time in living cells treated with this compound. Furthermore, high-content imaging and immunofluorescence can be used to visualize the DNA damage response initiated by the compound, such as the formation of γH2AX foci, and to track the localization of key proteins in the apoptotic pathways. nih.gov In situ analysis provides invaluable information on the spatiotemporal dynamics of these cellular processes, which can be lost in population-based assays. nih.gov

Imaging TechniqueApplication for this compound Research
Confocal Microscopy High-resolution imaging of subcellular localization of the compound (if fluorescently tagged) and key proteins.
Live-Cell Imaging Real-time monitoring of cellular processes like apoptosis, cell cycle arrest, and protein trafficking in response to the compound.
FRET Microscopy Studying protein-protein interactions, such as EGFR dimerization, in the presence of the compound.
High-Content Imaging Automated acquisition and analysis of images to quantify multiple cellular parameters simultaneously.
Positron Emission Tomography (PET) In vivo imaging of drug distribution and target engagement in preclinical models, if a suitable radiolabeled version of the compound is developed. nih.gov

Mechanobiology and Biomechanical Influences on Compound Activity

The field of mechanobiology recognizes that physical forces and the mechanical properties of the cellular microenvironment can significantly influence cell behavior and drug response. While specific research into the mechanobiological influences on this compound activity is not yet available, this emerging area presents a promising avenue for future investigation. The stiffness of the extracellular matrix, for example, is known to affect cancer cell signaling and proliferation, which could potentially modulate the efficacy of an EGFR inhibitor like this compound.

Future studies could explore how varying substrate stiffness impacts the antiproliferative and pro-apoptotic effects of this compound in lung cancer cells. Techniques such as atomic force microscopy (AFM) and traction force microscopy could be used to probe the biomechanical properties of cells and their microenvironment in the presence of the compound. Understanding these influences could lead to more predictive models of drug response and potentially new therapeutic strategies that target both biochemical and biomechanical pathways. nih.govresearchgate.net

Ethical Considerations in Preclinical Compound Research

The preclinical development of any new therapeutic candidate, including kinase inhibitors like this compound, must be guided by stringent ethical principles. mdpi.comascopubs.orgnih.govasco.org A primary concern is the justification for moving from preclinical evidence to first-in-human trials, which requires a sound biological hypothesis and robust, reproducible preclinical data. ascopubs.org The high rate of irreproducibility in preclinical cancer research underscores the need for rigorous study design and transparent reporting. ascopubs.org

Furthermore, the use of animal models in preclinical toxicology and efficacy studies necessitates adherence to the "3Rs" principles: Replacement, Reduction, and Refinement. mdpi.com Researchers have an ethical obligation to minimize animal suffering and to use alternative methods like organ-on-a-chip technologies whenever possible. As research progresses, clear and honest communication about the potential risks and benefits in future clinical trials will be paramount to ensure informed consent and protect vulnerable patient populations. nih.govasco.org

Translational Research Pathways from Preclinical Findings to Novel Hypotheses

The journey of a compound like this compound from a preclinical candidate to a potential therapeutic involves a continuous cycle of discovery, validation, and hypothesis generation. nih.govmdpi.com The dual mechanism of action of this compound, targeting both EGFR and inducing DNA damage, suggests it could be effective in tumors resistant to traditional single-target EGFR inhibitors. mdpi.com

A key translational research goal is to identify molecular predictors of sensitivity to this dual action. nih.gov For instance, tumors with specific DNA repair deficiencies might be particularly vulnerable to this compound. Retrospective and prospective studies analyzing tumor samples from patients treated with other EGFR inhibitors could help to formulate and test such hypotheses. mdanderson.org Furthermore, preclinical findings on resistance mechanisms, which may involve the activation of bypass signaling pathways like MET or AXL, can guide the development of rational combination therapies to overcome resistance. amegroups.org This iterative process of bench-to-bedside-and-back is essential for maximizing the therapeutic potential of novel compounds like this compound.

Q & A

Q. How can researchers enhance cross-laboratory reproducibility for this compound assays?

  • Methodological Answer :
  • Standardization : Distribute validated reference compounds (e.g., NIST-certified) to calibrate instruments.
  • Collaborative Validation : Conduct inter-lab ring trials with harmonized SOPs.
  • Reporting : Adhere to MIAME (microarrays) or MIAPE (proteomics) guidelines for metadata .

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